A Comprehensive Technical Guide to 5-Bromo-2,4'-bipyridine for Advanced Research Applications
A Comprehensive Technical Guide to 5-Bromo-2,4'-bipyridine for Advanced Research Applications
This guide provides an in-depth exploration of 5-Bromo-2,4'-bipyridine, a heterocyclic building block of significant interest in medicinal chemistry, materials science, and catalysis. We will delve into its fundamental properties, synthesis, and reactivity, with a focus on practical applications and the underlying chemical principles that guide its use in research and development.
Compound Identification and Core Properties
5-Bromo-2,4'-bipyridine is a key intermediate whose structure features a bromine atom on one pyridine ring, offering a reactive site for further functionalization, particularly through metal-catalyzed cross-coupling reactions.
CAS Number: 106047-33-0[1][2][3]
The isomeric purity and correct identification of this compound are paramount for reproducible downstream applications. Its distinct substitution pattern differentiates it from other isomers like 5-Bromo-2,2'-bipyridine (CAS 15862-19-8) or 5,5'-Dibromo-2,2'-bipyridine (CAS 15862-18-7), which possess different chemical properties and reactivity profiles[4][5][6].
Table 1: Physicochemical Properties of Bipyridine Derivatives
| Property | 5-Bromo-2,4'-bipyridine | 5-Bromo-2,2'-bipyridine | 5,5'-Dibromo-2,2'-bipyridine |
| CAS Number | 106047-33-0[1] | 15862-19-8[5] | 15862-18-7[4] |
| Molecular Formula | C₁₀H₇BrN₂ | C₁₀H₇BrN₂[5][7] | C₁₀H₆Br₂N₂[4][6] |
| Molecular Weight | 235.08 g/mol | 235.08 g/mol [5] | 313.98 g/mol [4][6] |
| Appearance | White to light yellow crystalline solid | White to light yellow crystalline solid[7] | Off-white powder[8] |
| Melting Point | Not specified | Not specified | 226 - 227 °C[8] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane)[7] | Soluble in organic solvents[7] | Not specified |
Synthesis and Mechanistic Considerations
The synthesis of brominated bipyridines is typically achieved through cross-coupling reactions. Understanding the mechanism of these reactions is crucial for optimizing yield and purity. The Stille and Suzuki-Miyaura coupling reactions are among the most prevalent methods.
Synthesis via Stille Coupling
The Stille coupling provides an efficient route for creating the bipyridine scaffold. This method involves the palladium-catalyzed reaction of an organotin compound with an organic halide. For instance, 5-bromo-2,2'-bipyridine can be synthesized by coupling 2,5-dibromopyridine with 2-trimethylstannylpyridine[9][10]. This approach offers high yields, often ranging from 70% to 90%[9][10].
Synthesis via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used alternative that couples an organoboron compound with an organic halide. This reaction is valued for the stability, low toxicity, and commercial availability of the boronic acid reagents[11][12]. The synthesis of a bipyridine-terpyridine ligand, for example, can be achieved by coupling a bromo-bipyridine derivative with a terpyridine-boronic acid derivative, showcasing the versatility of this reaction for creating complex heterocyclic systems[13].
The fundamental mechanism of the Suzuki coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized Suzuki-Miyaura Coupling Cycle.
The choice of catalyst, ligands, base, and solvent system is critical and must be empirically optimized for each specific substrate combination to maximize reaction efficiency and minimize side-product formation.
Key Reactions and Applications in Drug Discovery
The bromine atom on the 5-Bromo-2,4'-bipyridine scaffold serves as a versatile handle for introducing molecular diversity, a cornerstone of modern drug discovery. The pyridine motif itself is a privileged structure in medicinal chemistry, appearing in numerous approved therapeutic agents[14].
Suzuki Coupling for Lead Optimization
In drug development, the Suzuki reaction is frequently employed to functionalize heterocyclic cores. For example, a brominated pyrimidine can be coupled with various boronic acids to explore the structure-activity relationship (SAR) of potential drug candidates, such as dual endothelin receptor antagonists[15]. This strategy allows for the rapid generation of a library of analogs for biological screening.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol provides a general methodology for the coupling of 5-Bromo-2,4'-bipyridine with a generic arylboronic acid.
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Reagent Preparation: In an inert atmosphere (e.g., a glovebox or under Argon/Nitrogen), add 5-Bromo-2,4'-bipyridine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 eq) to a reaction vessel.
-
Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., 1,4-dioxane/water 4:1)[14].
-
Reaction: Heat the mixture to 90-100 °C and stir for 12-24 hours. The reaction progress should be monitored by a suitable analytical technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[14].
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Caption: Experimental Workflow for Suzuki Coupling.
Spectroscopic Characterization
Safety and Handling
As with all brominated organic compounds, appropriate safety precautions must be taken when handling 5-Bromo-2,4'-bipyridine and its derivatives.
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection[18][19].
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or fumes[8][18]. Avoid contact with skin and eyes[8][18].
-
Storage: Store in a tightly closed container in a dry, well-ventilated place[19].
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations[20].
In case of exposure, follow standard first-aid measures. If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes[8].
Conclusion
5-Bromo-2,4'-bipyridine is a valuable and versatile building block for chemical synthesis. Its utility is primarily derived from the strategic placement of a bromine atom, which enables a wide range of cross-coupling reactions for the construction of more complex molecules. A thorough understanding of its properties, synthetic routes, and reactivity, particularly in Suzuki-Miyaura coupling, empowers researchers in drug discovery and materials science to design and execute innovative synthetic strategies. Adherence to rigorous experimental protocols and safety measures is paramount to achieving reliable and reproducible results in the laboratory.
References
-
PubChem. 5,5'-Dibromo-2,2'-bipyridine. [Link]
-
PubChem. 5-Bromo-2,2'-bipyridine. [Link]
-
ResearchGate. Preparation of 5-Brominated and 5,5'-Dibrominated 2,2'-Bipyridines and 2,2'-Bipyrimidines | Request PDF. [Link]
-
ACS Publications. Preparation of 5-Brominated and 5,5'-Dibrominated 2,2'-Bipyridines and 2,2'-Bipyrimidines | The Journal of Organic Chemistry. [Link]
-
PubMed. A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings. [Link]
-
Arkivoc. Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. [Link]
-
MDPI. Recent Progress on the Synthesis of Bipyridine Derivatives. [Link]
-
Royal Society of Chemistry. Aerobic C–N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]
-
ACS Publications. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist | Journal of Medicinal Chemistry. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]
-
Columbia University. The Suzuki Reaction. [Link]
-
ResearchGate. (PDF) High-resolution 1H NMR spectra of bis(2,2′-bipyridine)(4,4′-dialkyl-2,2′-bipyridine) ruthenium(II) salts. [Link]
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. Page loading... [guidechem.com]
- 3. 5-Bromo-2,4'-bipyridine CAS#: 106047-33-0 [m.chemicalbook.com]
- 4. 5,5'-Dibromo-2,2'-bipyridine | C10H6Br2N2 | CID 10903103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Bromo-2,2'-bipyridine | C10H7BrN2 | CID 10889870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ossila.com [ossila.com]
- 7. CAS 15862-19-8: 5-BROMO-2,2'-BIPYRIDINE | CymitQuimica [cymitquimica.com]
- 8. downloads.ossila.com [downloads.ossila.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. arkat-usa.org [arkat-usa.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 19. jubilantingrevia.com [jubilantingrevia.com]
- 20. fishersci.com [fishersci.com]
